(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride
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Overview
Description
“(3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 76784-10-6. It has a molecular weight of 255.74 . This compound is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4R)-4-(((2,3-dihydro-1H-inden-4-yl)oxy)pyrrolidin-3-ol hydrochloride. The Inchi Code is 1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have provided insights into the properties and potential applications of (3R,4R)-4-(2,3-Dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride. For example, studies on similar molecules have demonstrated techniques for synthesizing heterocycle-based molecules, showcasing their potential in creating new compounds with unique reactivity and properties (Murthy et al., 2017). This work emphasizes the importance of synthetic strategies in developing molecules with specific configurations and potential applications in various scientific fields.
Molecular Stability and Reactivity
Research on molecules with structural similarities to this compound highlights their stability and reactivity. For instance, studies on pyrrolidine derivatives outline the synthesis processes and discuss their potential in industrial applications, such as dyes or agrochemical substances, due to their biological effects and chemical stability (Żmigrodzka et al., 2022). Such research is crucial for understanding how modifications in the pyrrolidine ring affect a molecule's behavior and its applicability in various domains.
Biological Activities
The exploration of pyrrolidine and related compounds reveals their significance in biological systems and potential therapeutic applications. Studies have shown that certain pyrrolidine derivatives exhibit biological activities, such as inhibiting alpha-mannosidase activity, which could influence the development of treatments for conditions like cancer (Fiaux et al., 2005). Understanding the biological effects of these molecules can lead to the discovery of novel therapeutic agents and provide insights into their mechanisms of action.
Structural Analysis and Drug Design
The structural analysis of compounds structurally related to this compound aids in drug design and development. For example, the detailed study of pyrrolidine derivatives and their synthesis provides a foundation for designing drugs with specific characteristics and activities (Kotian et al., 2005). This approach is instrumental in the pharmaceutical industry for creating more effective and targeted medications.
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-4-(2,3-dihydro-1H-inden-4-yloxy)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-7-14-8-13(11)16-12-6-2-4-9-3-1-5-10(9)12;/h2,4,6,11,13-15H,1,3,5,7-8H2;1H/t11-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXTJJCWUPDHM-LOCPCMAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)OC3CNCC3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)O[C@@H]3CNC[C@H]3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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